molecular formula C11H18N4O B13632537 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide

1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide

Cat. No.: B13632537
M. Wt: 222.29 g/mol
InChI Key: UATLFRSDVNDTMU-UHFFFAOYSA-N
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Description

1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide is a compound that features a unique structure combining an imidazole ring with a cyclopentane backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in biologically active molecules, suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

The synthesis of 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane moiety. One common synthetic route involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The imidazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopentane moiety may also contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds include other imidazole-containing molecules such as:

The uniqueness of 1-Amino-3-(4,5-dimethyl-1h-imidazol-1-yl)cyclopentane-1-carboxamide lies in its specific substitution pattern and the combination of the imidazole ring with a cyclopentane backbone, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-amino-3-(4,5-dimethylimidazol-1-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C11H18N4O/c1-7-8(2)15(6-14-7)9-3-4-11(13,5-9)10(12)16/h6,9H,3-5,13H2,1-2H3,(H2,12,16)

InChI Key

UATLFRSDVNDTMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2CCC(C2)(C(=O)N)N)C

Origin of Product

United States

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